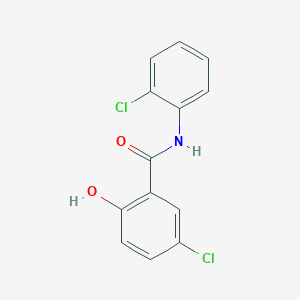

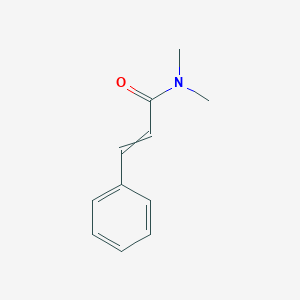

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is a chemical compound with the CAS Number: 166438-88-6 . It has a molecular weight of 280.37 .

Synthesis Analysis

A series of novel compounds similar to “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .Chemical Reactions Analysis

The synthesis of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” involves a series of chemical reactions, including reductive amination .Physical And Chemical Properties Analysis

The boiling point of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is between 73-75 degrees Celsius . It should be stored at ambient temperature .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

4-Fluorobenzaldehyde, a key component in the synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde, has been used in the preparation of thiazolidin-4-one derivatives. These compounds, following synthesis, displayed promising antioxidant activities, highlighting the potential of 4-fluorobenzaldehyde derivatives in antioxidant research (El Nezhawy et al., 2009).

Anti-Cancer Applications

The compound's derivatives have been explored in anti-cancer applications. A study demonstrated the synthesis of heterocyclic chalcone derivatives using 4-fluorobenzaldehyde. These derivatives exhibited significant in vitro anti-cancer activity against breast cancer cells, suggesting the compound's role in the development of new cancer therapies (Fegade & Jadhav, 2022).

Radiopharmaceutical Synthesis

4-Fluorobenzaldehyde derivatives have been synthesized for radiopharmaceutical applications. One study described the synthesis of a potent nonpeptide CCR1 antagonist using 4-[18F]fluorobenzaldehyde. This highlights the potential use of these compounds in medical imaging and diagnosis (Mäding et al., 2006).

Synthesis of Fluorinated Polymers

In the field of polymer science, fluorobenzaldehyde derivatives have been used to synthesize microporous polyaminal networks. These networks show increased surface areas and enhanced CO2 adsorption properties, useful in environmental and material science applications (Li, Zhang, & Wang, 2016).

Development of Antimicrobial Agents

Derivatives of 4-fluorobenzaldehyde have been utilized in the synthesis of compounds with antimicrobial properties. These synthesized compounds have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Mandala et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZOGSISOTMKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649851 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

CAS RN |

883512-41-2 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.